methyl 5-bromo-2-(2-oxo-2H-chromene-3-carboxamido)benzoate
CAS No.: 150711-92-5
Cat. No.: VC6944985
Molecular Formula: C18H12BrNO5
Molecular Weight: 402.2
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 150711-92-5 |
|---|---|
| Molecular Formula | C18H12BrNO5 |
| Molecular Weight | 402.2 |
| IUPAC Name | methyl 5-bromo-2-[(2-oxochromene-3-carbonyl)amino]benzoate |
| Standard InChI | InChI=1S/C18H12BrNO5/c1-24-17(22)12-9-11(19)6-7-14(12)20-16(21)13-8-10-4-2-3-5-15(10)25-18(13)23/h2-9H,1H3,(H,20,21) |
| Standard InChI Key | GMWJMKXCXPKQSU-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=C(C=CC(=C1)Br)NC(=O)C2=CC3=CC=CC=C3OC2=O |
Introduction
Synthesis
The synthesis of methyl 5-bromo-2-(2-oxo-2H-chromene-3-carboxamido)benzoate involves multi-step reactions, integrating bromination, amide coupling, and esterification processes. A generalized synthetic route may include the following steps:
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Bromination of Benzoic Acid Derivative:
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A benzoic acid derivative is brominated selectively at the desired position using bromine or N-bromosuccinimide (NBS).
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Coupling with Coumarin Derivative:
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The brominated benzoic acid reacts with a coumarin derivative under coupling conditions to form the carboxamide linkage.
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Esterification:
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The carboxylic acid group is methylated using agents like diazomethane or methanol in acidic conditions.
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This synthetic approach ensures precise incorporation of functional groups while maintaining structural integrity.
Biological Activity
Coumarin derivatives are widely studied for their biological activities, including:
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Antimicrobial Properties: The presence of the bromine atom may enhance antimicrobial activity by increasing lipophilicity.
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Antioxidant Potential: The coumarin scaffold is known for scavenging free radicals.
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Anti-inflammatory Effects: Amide linkages often contribute to anti-inflammatory properties.
Photophysical Applications
Coumarins exhibit strong fluorescence, making this compound potentially useful in:
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Fluorescent probes for biological imaging.
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Organic light-emitting diodes (OLEDs).
Synthetic Intermediate
The compound’s functional groups allow it to serve as an intermediate in synthesizing more complex molecules like heterocycles or pharmaceutical agents.
Challenges
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Limited availability of specific synthetic routes in literature.
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Potential toxicity due to the presence of bromine.
Future Directions
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Development of eco-friendly synthesis methods.
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Exploration of biological activities through high-throughput screening.
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Structural optimization to enhance pharmacological properties.
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